2-(1,3-Thiazol-2-yl)morpholine

Description

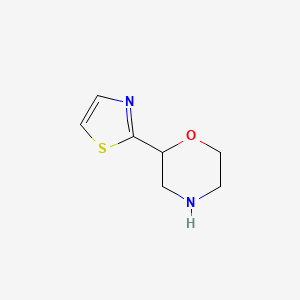

2-(1,3-Thiazol-2-yl)morpholine (CAS 1211526-76-9) is a heterocyclic compound combining a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) and a 1,3-thiazole moiety (a five-membered ring containing sulfur and nitrogen). Its molecular formula is C₇H₁₀N₂OS, with a molecular weight of 170.24 g/mol . The compound is cataloged as a life science product with applications in drug discovery and chemical synthesis, often serving as a scaffold for bioactive molecules due to its dual heterocyclic structure .

Propriétés

IUPAC Name |

2-(1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-10-6(5-8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGMYPGSDOAQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211526-76-9 | |

| Record name | 1211526-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-2-yl)morpholine typically involves the reaction of 2-chloro-1,3-thiazole with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1,3-Thiazol-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antifungal Activity:

Research has indicated that 2-(1,3-thiazol-2-yl)morpholine exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. For instance, derivatives of this compound have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Cancer Therapy:

The compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that it acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and proliferation. Inhibition of PI3K can disrupt cancer cell signaling pathways, leading to reduced tumor growth in xenograft models .

Carbonic Anhydrase Inhibition:

Recent studies have highlighted the role of this compound derivatives as inhibitors of carbonic anhydrase II (CA-II), an enzyme crucial for maintaining acid-base balance in biological systems. These inhibitors have shown potential for treating conditions like glaucoma by improving binding affinity and selectivity .

Materials Science

Polymer Development:

The compound is also utilized in materials science, particularly in the synthesis of polymers with specific properties. Its unique chemical structure allows it to act as a building block for creating functional materials that can be tailored for various applications, including coatings and adhesives.

Dyes and Pigments:

Due to its vibrant color characteristics, this compound is explored as a dye precursor in the textile industry. Its ability to form stable complexes with metals enhances the color fastness of fabrics treated with these dyes .

-

In Vivo Efficacy:

A study involving xenograft models demonstrated that compounds similar to this compound significantly reduced tumor size compared to control groups. This suggests its potential utility in oncology. -

Structure-Activity Relationship (SAR):

Research focused on modifying the thiazole ring structure to enhance biological activity against specific targets such as cyclin-dependent kinases (CDKs). These modifications have led to increased potency and selectivity of the compounds .

Pharmacokinetic Studies

Studies assessing the pharmacokinetics of this compound derivatives reveal favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compounds were found to be well-tolerated in preliminary toxicity assessments, indicating their potential for further development as therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-(1,3-Thiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Positional Isomers: 4-(Thiazol-2-yl)morpholine

- Structural Difference : The thiazole ring is attached to the morpholine at the 4-position instead of the 2-position.

- Biological Activity: 4-(Thiazol-2-yl)morpholine derivatives (e.g., CAS 21429-06-1) have been studied as phosphoinositide 3-kinase (PI3K) inhibitors, showing potent selectivity in tumor xenograft models . The positional isomerism significantly impacts enzyme binding, as the 4-substituted derivatives exhibit higher affinity for PI3K’s ATP-binding pocket compared to 2-substituted analogs .

- Safety Profile : This isomer is classified with hazards including acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

Substituted Derivatives: 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine

- Structural Difference : A phenyl group is added at the 4-position of the thiazole ring (CAS 1211579-08-6).

- Molecular Properties : The phenyl substitution increases molecular weight to 246.33 g/mol (C₁₃H₁₄N₂OS) and enhances hydrophobicity, which may improve membrane permeability in biological systems .

Functionalized Analogs: 4-[4-(3-Fluoro-2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine

- Structural Features : Incorporates a 3-fluoro-2-methoxyphenyl group on the thiazole ring (C₁₄H₁₅FN₂O₂S).

- Bioactivity : Fluoro and methoxy substitutions are frequently used to modulate metabolic stability and target affinity, though explicit data for this compound is unavailable .

Key Comparative Data

Structural and Functional Insights

- Thiazole Position : The 2-position on morpholine (target compound) vs. 4-position (PI3K inhibitors) leads to distinct binding modes in enzyme pockets. The 4-substituted isomer’s orientation better aligns with PI3K’s catalytic site .

- Substituent Effects :

- Safety Considerations : Thiazole-containing morpholines generally require precautions (e.g., gloves, face shields) due to acute toxicity and irritation risks .

Activité Biologique

2-(1,3-Thiazol-2-yl)morpholine is a compound that combines a thiazole ring with a morpholine moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound features a thiazole ring, which contributes to its biological activity, and a morpholine ring that enhances its pharmacokinetic properties. The combination of these two moieties allows for interactions with various biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Synthesis and Testing : A series of morpholine-based thiazole derivatives were synthesized and tested for their inhibitory effects against various bacteria. Among these, certain derivatives showed comparable or superior antibacterial activity to standard drugs like levofloxacin against strains such as E. coli and S. aureus .

- Mechanism of Action : Molecular docking studies indicated that these compounds interact with bacterial targets through specific binding sites, which may disrupt essential bacterial functions .

2. Inhibition of Carbonic Anhydrase

The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA-II), an enzyme crucial for maintaining physiological pH and fluid balance:

- Inhibitory Potency : Research has shown that morpholine-based thiazoles can effectively inhibit CA-II by binding to its active site. The binding interactions involve hydrogen bonds and hydrophobic interactions with key amino acids in the enzyme .

- Therapeutic Implications : Given the role of CA-II in conditions like glaucoma, these compounds hold potential as therapeutic agents in ocular diseases .

3. Cytotoxicity and Safety Profiles

While exploring the safety profiles of morpholine derivatives, significant findings emerged regarding their potential toxicity:

- Species-Specific Bioactivation : A study highlighted that the bioactivation of morpholine moieties could lead to the formation of reactive intermediates associated with liver toxicity in certain animal models . This raises important considerations for the safety and efficacy of these compounds in clinical settings.

Case Study 1: Antibacterial Efficacy

A recent study synthesized several this compound derivatives and evaluated their antibacterial activity through agar well diffusion assays. The results indicated that specific compounds demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against multiple bacterial strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2b | 12 | B. subtilis |

| 2i | 15 | S. aureus |

| Levofloxacin | 20 | E. coli |

Case Study 2: Carbonic Anhydrase Inhibition

In another study focusing on CA-II inhibition, various derivatives were tested for their binding affinity using molecular docking techniques. The lead compound demonstrated strong interactions with critical residues within the CA-II active site, suggesting a mechanism for its inhibitory action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.